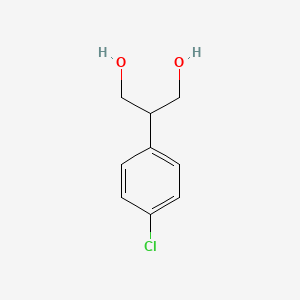
3,4-difluoro-N-(1H-imidazol-2-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Difluoro-N-(1H-imidazol-2-ilmetil)anilina es un compuesto químico que presenta un anillo de anilina sustituido con difluoro unido a una unidad de imidazol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3,4-difluoro-N-(1H-imidazol-2-ilmetil)anilina típicamente implica la reacción de 3,4-difluoroanilina con un derivado de imidazol. Un método común es la reacción de sustitución nucleofílica donde 3,4-difluoroanilina reacciona con 2-clorometilimidazol en condiciones básicas para formar el producto deseado. La reacción generalmente se lleva a cabo en un solvente aprótico polar como la dimetilformamida (DMF) a temperaturas elevadas .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener productos de alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
3,4-Difluoro-N-(1H-imidazol-2-ilmetil)anilina puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los correspondientes N-óxidos de imidazol.
Reducción: Las reacciones de reducción pueden convertir el anillo de imidazol a su forma dihidro.
Sustitución: La unidad de difluoroanilina puede participar en reacciones de sustitución aromática electrofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) o hidruro de aluminio y litio (LiAlH4).
Sustitución: La sustitución aromática electrofílica se puede facilitar con reactivos como bromo (Br2) o ácido nítrico (HNO3).
Productos Principales
Oxidación: N-óxidos de imidazol.
Reducción: Derivados de dihidroimidazol.
Sustitución: Derivados halogenados o nitrados del anillo de difluoroanilina.
Aplicaciones Científicas De Investigación
3,4-Difluoro-N-(1H-imidazol-2-ilmetil)anilina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas, incluidas sustancias farmacéuticas y agroquímicas.
Biología: Investigada por su potencial como inhibidor de enzimas o modulador de receptores.
Medicina: Explorada por su potencial terapéutico en el tratamiento de diversas enfermedades, incluido el cáncer y las enfermedades infecciosas.
Industria: Utilizado en el desarrollo de materiales avanzados, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 3,4-difluoro-N-(1H-imidazol-2-ilmetil)anilina implica su interacción con objetivos moleculares específicos. La unidad de imidazol puede unirse a iones metálicos o sitios activos de enzimas, modulando su actividad. El grupo difluoroanilina puede mejorar la afinidad de unión y la especificidad del compuesto a través de efectos electrónicos. Las vías involucradas incluyen la inhibición de la actividad enzimática o la interrupción de las interacciones proteína-proteína .
Comparación Con Compuestos Similares
Compuestos Similares
3,4-Difluoroanilina: Un análogo más simple que carece de la unidad de imidazol.
2,5-Difluoro-N-(1H-imidazol-2-ilmetil)anilina: Un isómero posicional con un patrón de sustitución diferente en el anillo de anilina.
Singularidad
3,4-Difluoro-N-(1H-imidazol-2-ilmetil)anilina es única debido a la presencia de ambos grupos funcionales difluoroanilina e imidazol, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C10H9F2N3 |
|---|---|
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
3,4-difluoro-N-(1H-imidazol-2-ylmethyl)aniline |
InChI |
InChI=1S/C10H9F2N3/c11-8-2-1-7(5-9(8)12)15-6-10-13-3-4-14-10/h1-5,15H,6H2,(H,13,14) |
Clave InChI |
YVYJKGWVDBCMHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NCC2=NC=CN2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


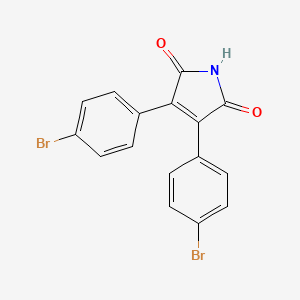
![(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;4-methylbenzenesulfonic acid](/img/structure/B12092762.png)
![Benzene, 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B12092765.png)
![[3-(Dimethylamino)propyl][(5-methylthiophen-2-YL)methyl]amine](/img/structure/B12092771.png)
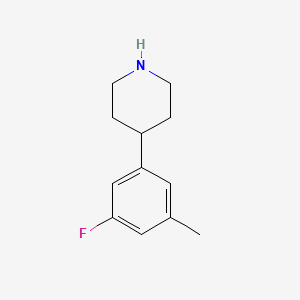
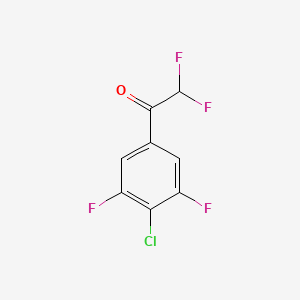
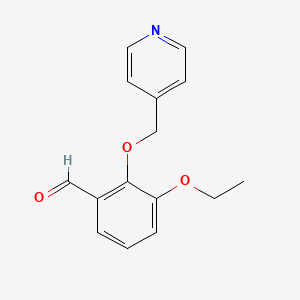

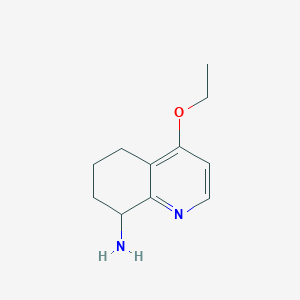
![3-Oxo-4-benzyl-3,4-dihydro-1H-pyrrolo [2,1-c] oxazine-6-methylal](/img/structure/B12092796.png)

